molecular formula C15H17N3O5 B12754612 9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid CAS No. 104628-49-1

9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid

Cat. No.: B12754612
CAS No.: 104628-49-1
M. Wt: 319.31 g/mol
InChI Key: RENNBTLLEVBBBK-BTJKTKAUSA-N
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Description

9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a quinazoline ring fused with a pyrrolo ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an appropriate amine with a quinazoline derivative can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction can yield tetrahydroquinazoline compounds .

Scientific Research Applications

9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol involves its interaction with specific molecular targets. For example, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol apart is its specific combination of functional groups and ring structure, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

104628-49-1

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid

InChI

InChI=1S/C11H13N3O.C4H4O4/c12-11-7-3-1-2-4-8(7)13-9-5-6-10(15)14(9)11;5-3(6)1-2-4(7)8/h1-4,10-11,15H,5-6,12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

RENNBTLLEVBBBK-BTJKTKAUSA-N

Isomeric SMILES

C1CC2=NC3=CC=CC=C3C(N2C1O)N.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CC2=NC3=CC=CC=C3C(N2C1O)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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